E7974

Übersicht

Beschreibung

E7974 ist ein synthetisches Analogon des Naturprodukts Hemiasterlin, das aus Meeresschwämmen gewonnen wird. Es wirkt über einen tubulinbasierten Antimitikotika-Mechanismus und hemmt die Polymerisation von gereinigtem Tubulin in vitro mit Hemmkonzentrationswerten, die denen von Vinblastin ähneln . Diese Verbindung hat aufgrund ihrer Fähigkeit, einen Zellzyklusarrest und Apoptose in Krebszellen zu induzieren, ein erhebliches Potenzial in der Krebsforschung gezeigt .

Vorbereitungsmethoden

E7974 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Struktur von Hemiasterlin modifizieren. Der Syntheseweg beinhaltet die Einarbeitung einer Benzophenon-Photoaffinitätsgruppe an zwei verschiedenen Positionen des this compound-Gerüsts . Die Herstellungsverfahren für this compound sind komplex und erfordern präzise Reaktionsbedingungen, um sicherzustellen, dass die richtigen Strukturmodifikationen erzielt werden . Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierungen für die großtechnische Produktion.

Analyse Chemischer Reaktionen

E7974 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hemmung der Polymerisation: This compound hemmt die Polymerisation von gereinigtem Tubulin, was zur Störung der Mitose-Spindelbildung führt.

Zellzyklusarrest: In kultivierten menschlichen Krebszellen induziert this compound einen G2-M-Arrest, ein Merkmal tubulin-gerichteter Antitumormittel.

Induktion der Apoptose: This compound induziert die Aktivierung der Kaspase-3 und die Spaltung der Poly-ADP-Ribose-Polymerase, die typische biochemische Marker der Apoptose sind.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen gereinigtes Tubulin und spezifische Inhibitoren, um die Auswirkungen von this compound auf die Tubulinpolymerisation zu untersuchen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hypodiploide Zellpopulationen, was auf den Beginn der Apoptose nach längerer G2-M-Blockade hinweist .

Wissenschaftliche Forschungsanwendungen

E7974 is a synthetic analog of hemiasterlin, a natural product derived from marine sponges . It functions as an antimitotic agent by disrupting tubulin, a key protein involved in cell division .

Scientific Research Applications

This compound has been investigated for its potential applications in cancer treatment due to its mechanism of action .

Antimitotic Mechanism

- This compound inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . By interfering with this process, this compound induces G2/M arrest in cancer cells, preventing them from dividing .

- The compound predominantly targets α-tubulin, a subunit of the tubulin protein . This unique selectivity distinguishes it from many other tubulin-targeting agents that primarily interact with β-tubulin subunits .

- This compound triggers apoptosis (programmed cell death) in cancer cells following prolonged mitotic arrest . This is evidenced by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), biochemical markers of apoptosis .

Preclinical Studies

- In vitro studies have demonstrated that this compound inhibits the proliferation of various human cancer cell types at subnanomolar or low nanomolar concentrations .

- This compound retains its potency in cells that overexpress PgP or harbor mutations in β-tubulin genes, which often confer resistance to taxanes, a class of chemotherapy drugs .

- In vivo studies have shown that this compound exhibits strong antitumor efficacy in various human xenograft cancer models, including those resistant to paclitaxel .

Clinical Trials

- A phase 1 clinical trial of this compound administered once every 21 days showed antitumor activity in patients with refractory solid tumors .

- The maximum tolerated dose (MTD) was established at 0.45 mg/m2 .

- Pharmacokinetic analysis revealed that this compound has a fast and moderately large distribution, slow clearance, and moderate to slow elimination .

- In a phase 1 study, stable disease was observed in 7 of 17 refractory colon cancer patients (41%) who had received a median of three prior treatments .

Data Table

Case Studies

Wirkmechanismus

E7974 exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the polymerization of purified tubulin, leading to the disruption of mitotic spindle formation and G2-M arrest in cancer cells . This disruption results in extensive hypodiploid cell populations and the initiation of apoptosis . This compound preferentially photolabels alpha-tubulin, although minor binding to beta-tubulin is also detected . This unique mechanism of action suggests that this compound and other hemiasterlin-based compounds mainly target alpha-tubulin, unlike many other tubulin-targeted natural products and related drugs .

Vergleich Mit ähnlichen Verbindungen

E7974 wird mit anderen ähnlichen Verbindungen wie Vinblastin und Taxanen verglichen, die ebenfalls tubulin-gerichtete Antitumormittel sind . This compound hat einzigartige Eigenschaften, die es von diesen abheben:

Zielgerichtete Spezifität: Im Gegensatz zu vielen tubulin-gerichteten Naturprodukten und verwandten Medikamenten zielt this compound hauptsächlich auf Alpha-Tubulin.

Resistenz gegen Multidrug-Resistenz-Effluxpumpen: This compound ist ein schlechtes Substrat für die Multidrug-Resistenz-Effluxpumpe, was einen potenziellen klinischen Vorteil gegenüber anderen tubulin-gerichteten Medikamenten bietet.

Aktivität in resistenten Krebszellen: This compound behält eine starke Potenz in Krebszellen bei, die gegen andere tubulin-gerichtete Medikamente wie Paclitaxel resistent sind.

Ähnliche Verbindungen sind Vinblastin, Taxane und andere Hemiasterlin-basierte Verbindungen .

Biologische Aktivität

E7974 is a synthetic analogue of the marine sponge-derived compound hemiasterlin, recognized for its potent antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant clinical findings.

This compound exerts its biological activity primarily through a tubulin-based antimitotic mechanism . It inhibits the polymerization of purified tubulin, with an IC50 value comparable to that of vinblastine, a well-known chemotherapeutic agent. In cultured human cancer cells, this compound induces a G2-M phase arrest, leading to significant disruption of mitotic spindle formation, which is characteristic of tubulin-targeted anticancer drugs .

Key Mechanistic Insights:

- Induction of Apoptosis : Prolonged G2-M blockage results in extensive hypodiploid cell populations, indicating the initiation of apoptosis. This compound activates caspase-3 and induces poly(ADP-ribose) polymerase cleavage, both markers of apoptosis .

- Selective Targeting : this compound predominantly interacts with alpha-tubulin rather than beta-tubulin, distinguishing it from many other tubulin-targeting agents. This unique binding profile may contribute to its effectiveness against cancer cells resistant to other treatments .

Efficacy in Cancer Treatment

This compound has demonstrated significant antitumor efficacy in various preclinical models and early-phase clinical trials. It has been particularly noted for its ability to overcome resistance seen with other antitubulin agents such as taxanes and vinca alkaloids.

Clinical Trial Findings:

- A Phase 1 trial evaluated this compound in patients with advanced refractory solid tumors. The drug was administered intravenously every 21 days. The maximum tolerated dose (MTD) was established at 0.45 mg/m², with stable disease observed in 41% of patients with refractory colon cancer .

- Pharmacokinetic analysis revealed a fast distribution phase (37.95-147.93 L) and a slow clearance rate (2.23-7.15 L/h), with a half-life ranging from 10.4 to 30.5 hours .

Data Table: Summary of this compound Activity

| Parameter | Value |

|---|---|

| Chemical Structure | C24H43N3O4 |

| Mechanism of Action | Tubulin inhibitor |

| IC50 (Tubulin Polymerization) | Similar to vinblastine |

| MTD (Phase 1) | 0.45 mg/m² |

| Stable Disease Rate (Colon Cancer) | 41% |

| Median Progression-Free Survival | 1.2 months |

| Median Overall Survival | 6.7 months |

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound in treating various cancers:

- In Vitro Studies : this compound has shown potent activity against multiple human cancer cell lines at low nanomolar concentrations, retaining efficacy even in cells overexpressing P-glycoprotein or harboring mutations that confer resistance to conventional therapies .

- Xenograft Models : In vivo studies demonstrated strong antitumor activity across several human xenograft models, including those resistant to paclitaxel, further supporting its clinical potential .

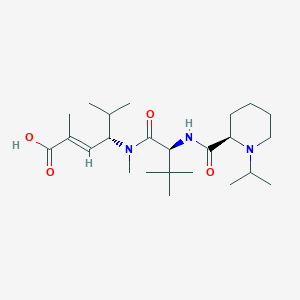

Eigenschaften

CAS-Nummer |

610787-07-0 |

|---|---|

Molekularformel |

C24H43N3O4 |

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |

InChI-Schlüssel |

FWYMMXUDTATKLG-PGLMLKKXSA-N |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

Isomerische SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |

Kanonische SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

E-7974; E 7974; E7974. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.